Cas no 1699283-92-5 ((1,5-dimethyl-1H-pyrazol-3-yl)methanesulfonamide)
(1,5-dimethyl-1H-pyrazol-3-yl)methanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-3-methanesulfonamide, 1,5-dimethyl-
- (1,5-dimethyl-1H-pyrazol-3-yl)methanesulfonamide
-
- Inchi: 1S/C6H11N3O2S/c1-5-3-6(8-9(5)2)4-12(7,10)11/h3H,4H2,1-2H3,(H2,7,10,11)
- InChI Key: CJNOKKHUSFMENE-UHFFFAOYSA-N
- SMILES: N1(C)C(C)=CC(CS(N)(=O)=O)=N1
(1,5-dimethyl-1H-pyrazol-3-yl)methanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-294033-1g |
(1,5-dimethyl-1H-pyrazol-3-yl)methanesulfonamide |
1699283-92-5 | 1g |
$1057.0 | 2023-09-06 | ||
| Enamine | EN300-294033-5g |
(1,5-dimethyl-1H-pyrazol-3-yl)methanesulfonamide |
1699283-92-5 | 5g |
$3065.0 | 2023-09-06 | ||
| Enamine | EN300-294033-10g |
(1,5-dimethyl-1H-pyrazol-3-yl)methanesulfonamide |
1699283-92-5 | 10g |
$4545.0 | 2023-09-06 | ||
| Ambeed | A1087710-1g |
(1,5-Dimethyl-1H-pyrazol-3-yl)methanesulfonamide |
1699283-92-5 | 95% | 1g |
$827.0 | 2024-04-23 | |
| Enamine | EN300-294033-0.05g |
(1,5-dimethyl-1H-pyrazol-3-yl)methanesulfonamide |
1699283-92-5 | 0.05g |
$888.0 | 2023-09-06 | ||
| Enamine | EN300-294033-0.1g |
(1,5-dimethyl-1H-pyrazol-3-yl)methanesulfonamide |
1699283-92-5 | 0.1g |
$930.0 | 2023-09-06 | ||
| Enamine | EN300-294033-0.25g |
(1,5-dimethyl-1H-pyrazol-3-yl)methanesulfonamide |
1699283-92-5 | 0.25g |
$972.0 | 2023-09-06 | ||
| Enamine | EN300-294033-0.5g |
(1,5-dimethyl-1H-pyrazol-3-yl)methanesulfonamide |
1699283-92-5 | 0.5g |
$1014.0 | 2023-09-06 | ||
| Enamine | EN300-294033-1.0g |
(1,5-dimethyl-1H-pyrazol-3-yl)methanesulfonamide |
1699283-92-5 | 1g |
$1142.0 | 2023-06-06 | ||
| Enamine | EN300-294033-2.5g |
(1,5-dimethyl-1H-pyrazol-3-yl)methanesulfonamide |
1699283-92-5 | 2.5g |
$2071.0 | 2023-09-06 |
(1,5-dimethyl-1H-pyrazol-3-yl)methanesulfonamide Suppliers
(1,5-dimethyl-1H-pyrazol-3-yl)methanesulfonamide Related Literature
-
1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on (1,5-dimethyl-1H-pyrazol-3-yl)methanesulfonamide
Introduction to (1,5-dimethyl-1H-pyrazol-3-yl)methanesulfonamide (CAS No. 1699283-92-5)
(1,5-dimethyl-1H-pyrazol-3-yl)methanesulfonamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1699283-92-5, belongs to the class of pyrazole derivatives, which are known for their diverse applications in medicinal chemistry. The presence of a methanesulfonamide functional group in its molecular structure contributes to its distinct chemical reactivity and makes it a valuable candidate for further investigation in drug discovery and development.
The< strong>1,5-dimethyl-1H-pyrazol-3-yl moiety in the compound's name highlights its structural framework, which consists of a pyrazole ring substituted with two methyl groups at the 1 and 5 positions, and an amino group at the 3 position. This specific arrangement of substituents imparts unique electronic and steric properties to the molecule, influencing its interactions with biological targets. The methanesulfonamide group, on the other hand, introduces a polar and charged moiety that can enhance solubility and binding affinity in biological systems.
In recent years, there has been growing interest in< strong>pyrazole derivatives as pharmacophores due to their ability to modulate various biological pathways. Research has demonstrated that these compounds can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The< strong>(1,5-dimethyl-1H-pyrazol-3-yl)methanesulfonamide compound is no exception and has been the subject of several studies aimed at exploring its potential therapeutic applications.
One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. The combination of the< strong>1,5-dimethyl-1H-pyrazol-3-yl scaffold with the methanesulfonamide group creates a versatile platform for structural modifications. This allows researchers to fine-tune the molecule's properties to optimize its binding to specific biological targets. For instance, computational studies have suggested that this compound may interact with enzymes and receptors involved in cancer progression, making it a promising candidate for further development.
The< strong>methanesulfonamide functional group is particularly noteworthy due to its role as a bioisostere for carboxylic acid groups. This feature can be exploited to enhance binding affinity and selectivity in drug design. In addition, the presence of multiple hydrogen bond donors and acceptors in the molecule's structure suggests that it may form stable interactions with biological targets, further increasing its potential as a drug candidate.
Recent experimental studies have begun to uncover the biological activities of< strong>(1,5-dimethyl-1H-pyrazol-3-yl)methanesulfonamide. Initial screening assays have shown that this compound exhibits modest inhibitory activity against certain enzymes implicated in cancer cell proliferation. While these findings are preliminary, they underscore the importance of further investigation into its potential therapeutic applications. Additionally, studies have explored its interaction with cellular components, suggesting that it may modulate signaling pathways relevant to inflammation and immune responses.
The synthesis of< strong>(1,5-dimethyl-1H-pyrazol-3-yl)methanesulfonamide presents an interesting challenge for synthetic chemists due to the complexity of its molecular structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis. Modern techniques such as transition metal-catalyzed cross-coupling reactions have enabled the efficient construction of the pyrazole scaffold, while orthogonal reactions have been employed to introduce the methanesulfonamide group at the desired position.
The< strong>CAS No. 1699283-92-5 serves as a unique identifier for this compound and facilitates its tracking in scientific literature and patent databases. This standardized nomenclature ensures that researchers around the world can accurately reference and utilize this compound in their studies. As research continues to uncover new applications for< strong>(1,5-dimethyl-1H-pyrazol-3-yl)methanesulfonamide, its significance in pharmaceutical chemistry is likely to grow.
In conclusion,< strong>(1,5-dimethyl-1H-pyrazol-3-yl)methanesulfonamide represents a promising candidate for further exploration in drug discovery and development. Its unique structural features and potential biological activities make it an attractive molecule for researchers seeking novel therapeutic agents. As more studies are conducted on this compound, our understanding of its mechanisms of action and therapeutic potential will continue to expand.
1699283-92-5 ((1,5-dimethyl-1H-pyrazol-3-yl)methanesulfonamide) Related Products
- 1469298-21-2((1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide)
- 1551828-30-8((1-METHYL-1H-PYRAZOL-3-YL)METHANESULFONAMIDE)
- 1480380-11-7((1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide)
- 1487731-53-2((1-methyl-1H-indazol-3-yl)methanesulfonamide)
- 1341289-38-0(1-(propan-2-yl)-1H-pyrazol-3-ylmethanesulfonamide)
- 1249489-23-3((1-methyl-1H-pyrazol-5-yl)methanesulfonamide)
- 1497869-83-6((4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide)
- 1707400-49-4((4-Bromo-2-methyl-2H-pyrazol-3-yl)-methanesulfonamide)
- 1481325-26-1((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide)
- 1482916-75-5((3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide)